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Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data for 4-(N-
Ethylaminocarbonyl)phenylboronic acid (CAS No. 405520-66-3), a key building block in
medicinal chemistry and materials science. Phenylboronic acids are renowned for their ability
to form reversible covalent bonds with diols, a property leveraged in glucose sensors and drug
delivery systems.[1][2][3] This document serves as a critical resource for researchers, offering
a detailed interpretation of Nuclear Magnetic Resonance (*H, 3C, 1B NMR), Infrared (IR), and
Mass Spectrometry (MS) data. By explaining the causality behind spectral features and
providing validated experimental protocols, this guide ensures scientific integrity and facilitates
the unambiguous identification and characterization of this important molecule.

Molecular Identity and Physicochemical Properties

4-(N-Ethylaminocarbonyl)phenylboronic acid is a bifunctional molecule featuring a
phenylboronic acid moiety and an N-ethylamide group in a para-substitution pattern. This
arrangement influences its electronic properties and potential as a molecular recognition agent.

Figure 1: Chemical structure of 4-(N-Ethylaminocarbonyl)phenylboronic acid.

Table 1: Physicochemical Properties
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Property Value Source
Molecular Formula CoH12BNOs
Molecular Weight 193.01 g/mol
CAS Number 405520-66-3 N/A
Appearance White to off-white solid [4]

[4-
IUPAC Name (ethylcarbamoyl)phenyl]boroni

c acid

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For
this compound, a combination of H, 13C, and B NMR provides a complete picture of its

covalent framework.

'H NMR Spectroscopy

The proton NMR spectrum is highly informative due to the distinct chemical environments of
the protons. The para-substituted aromatic ring gives rise to a characteristic AA'BB' system,
appearing as two distinct doublets. The ethyl group protons present as a clean quartet and
triplet, while the amide and boronic acid protons are also observable.

Table 2: Predicted *H NMR Spectral Data (500 MHz, DMSO-de)
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale and
Commentary

~8.45

Triplet

1H

N-H

The amide
proton signal is
often broad and
its chemical shift
is solvent and
concentration-
dependent.
Coupling to the
adjacent CH:z
group results in a
triplet.

~8.20

Broad Singlet

2H

B(OH)2

The acidic
protons of the
boronic acid
typically appear
as a broad
singlet. They are
readily
exchanged with
D20.

~7.85

Doublet

2H

Ar-H (ortho to -
B(OH)z2)

These protons
are deshielded
by the
anisotropic effect
of the boronic
acid group and
appear
downfield. They
are split by the
adjacent meta

protons.

~7.75

Doublet

2H

Ar-H (ortho to -
C(O)NH)

These protons

are deshielded
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by the electron-
withdrawing
amide group.
Their splitting
pattern mirrors
the other

aromatic protons.

The methylene
protons are
adjacent to both
~3.25 Quartet 2H -NH-CHz2-CHs a nitrogen atom
and a methyl
group, resulting

in a quartet.

The terminal
methyl protons
_ are splitinto a
~1.10 Triplet 3H -NH-CH2-CHs ]
triplet by the
adjacent

methylene group.

Note: Predicted values are based on data from analogous structures and established principles
of NMR spectroscopy.[5]

3C NMR Spectroscopy

The 13C NMR spectrum confirms the carbon skeleton of the molecule. The number of unique
carbon signals corresponds to the molecular symmetry.

Table 3: Predicted 13C NMR Spectral Data (125 MHz, DMSO-ds)
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Rationale and

Chemical Shift (0, ppm) Assignment

Commentary

The amide carbonyl carbon is
~166.0 C=0 significantly deshielded and

appears far downfield.

The aromatic carbon para to
~137.0 Ar-C-C(O)NH _ _

the boronic acid group.

Aromatic carbons adjacent to
~134.5 Ar-C (ortho to -B(OH)z)

the boron atom.

Aromatic carbons adjacent to
~128.0 Ar-C (ortho to -C(O)NH)

the amide group.

The carbon atom directly

attached to boron often shows

~130.0 (broad) Ar-C-B(OH)2 a broad signal due to
quadrupolar relaxation of the
boron nucleus.
The methylene carbon of the
~34.0 -NH-CH2-CHs
ethyl group.
The methyl carbon, appearin
~15.0 -NH-CH2-CHs Y PP g

in the typical aliphatic region.

Note: Predicted values are based on data from analogous structures.[6][7]

B NMR Spectroscopy

1B NMR is a powerful and direct tool for studying boronic acids.[1] It provides information

about the coordination state and electronic environment of the boron atom. For 4-(N-

Ethylaminocarbonyl)phenylboronic acid, the boron atom is sp2-hybridized and trigonal

planar.

o Expected Chemical Shift: A single, relatively broad resonance is expected in the range of d

+28 to +32 ppm (relative to BFs-OEt2). This chemical shift is characteristic of arylboronic

acids where the boron is in a neutral, trigonal planar state.[2] Binding to diols would cause a
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significant upfield shift to approximately & +5 to +10 ppm, indicative of a change to a

tetrahedral, sp3-hybridized boronate ester.[1]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 4-(N-Ethylaminocarbonyl)phenylboronic acid is characterized by strong absorptions from
the O-H, N-H, C=0, and B-O bonds.

Table 4: Characteristic IR Absorption Bands

Frequency Range

Vibration Type

Intensity

Functional Group

(cm™)

3400 - 3200 O-H Stretch Strong, Broad B(O-H)2

~3300 N-H Stretch Medium -C(O)N-H

3100 - 3000 C-H Stretch Medium Aromatic C-H
2980 - 2850 C-H Stretch Medium Aliphatic C-H
~1640 C=0 Stretch (Amide I)  Strong -C=0-NH
~1610, ~1560 C=C Stretch Medium-Strong Aromatic Ring
~1540 N-H Bend (Amide 1) Medium -C(O)N-H

~1350 B-O Stretch Strong B-O

_850 C-H Out-of-Plane Strong 1,4-Disubstituted

Bend

Benzene

The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is

prevalent in solid-state boronic acids.[8] The strong B-O stretching vibration is a key diagnostic

peak for confirming the presence of the boronic acid moiety.[9]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern,

confirming the elemental composition and connectivity.
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o Expected Molecular lon: For a monoisotopic mass, the expected [M+H]* ion would be at m/z
194.09.

o Key Fragmentation Pathways: Electron Impact (El) or Electrospray lonization (ESI) would
likely induce characteristic fragmentation. A primary fragmentation is the loss of water (Hz0,
18 Da) from the boronic acid group to form a boroxine precursor. Subsequent fragmentations
can involve cleavage of the amide bond and loss of the ethyl group.

[M+H - H20]*
nee | miz=176.08 - CzHsNH
' P> [M+H - C2HsN]*
[M+H]* —C3HENH . m/z = 151.04
m/z = 194.09
“BOH}2 |  [M+H-B(OH)]*
m/z = 149.08

Click to download full resolution via product page

Figure 2: Proposed key fragmentation pathways for 4-(N-Ethylaminocarbonyl)phenylboronic
acid under positive ion ESI-MS.

Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols are
recommended for the spectroscopic analysis of this compound.
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Sample Preparation
Weigh ~5-10 mg of
4-(N-Ethylaminocarbonyl)phenylboronic acid
NMR Analysis IR Analysis MS Analysis
Dissolve in ~0.7 mL Prepare sample on Dissolve in MeOH/H20
DMSO-ds ATR crystal (1 mg/mL)
Acquire 1H, 13C, 11B spectra Acquire spectrum Infuse into ESI-MS
on 500 MHz spectrometer (4000-400 cm~1, 32 scans) (Positive ion mode)

l ;

Process data (FT, Perform MS/MS on
phasing, baseline correction) parent ion (m/z 194.1)

Click to download full resolution via product page

Figure 3: General experimental workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

e Solvation: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). DMSO-de
is an excellent choice as it readily dissolves both the polar boronic acid and amide
functionalities and its residual proton signal does not overlap with analyte signals.

e Acquisition: Acquire spectra on a 400 or 500 MHz spectrometer.

o 'H NMR: Use a standard pulse program with a 45° pulse angle, an acquisition time of 3-4
seconds, and a relaxation delay of 2 seconds.

o 13C NMR: Use a proton-decoupled pulse sequence. A longer acquisition time and a larger
number of scans will be required due to the lower natural abundance of 13C.
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o 1B NMR: Use a specific boron probe or tune the broadband probe accordingly. A simple
one-pulse experiment is usually sufficient.

e Processing: Process the raw data using appropriate software, applying Fourier transform,
phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (ATR)

e Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a
background spectrum of the empty crystal.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,
ensuring good contact using the pressure clamp.

e Acquisition: Collect the sample spectrum over the range of 4000-400 cm~*. Co-add 16 to 32
scans to improve the signal-to-noise ratio.

o Data Presentation: The resulting spectrum should be presented in terms of transmittance or
absorbance versus wavenumber (cm™2).

Mass Spectrometry Protocol (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
such as methanol or an acetonitrile/water mixture.

« Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion
using a syringe pump at a low flow rate (e.g., 5-10 pL/min).

e Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the
protonated molecular ion [M+H]*.

e Acquisition (MS/MS): Perform a product ion scan on the isolated [M+H]* peak (m/z 194.1) to
obtain the fragmentation pattern. This helps confirm the structure of the parent ion.[10]

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a definitive and multi-faceted
characterization of 4-(N-Ethylaminocarbonyl)phenylboronic acid. The *H and 3C NMR
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spectra confirm the carbon-hydrogen framework and substitution pattern. 1B NMR directly
probes the chemical state of the key boron center. IR spectroscopy validates the presence of
all critical functional groups, including the boronic acid and amide moieties. Finally, mass
spectrometry confirms the molecular weight and provides structural information through
predictable fragmentation. This comprehensive guide serves as an authoritative reference,
enabling researchers to confidently identify and utilize this compound in their scientific
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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